3-(4-Methylcyclohexyl)morpholine
Description
3-(4-Methylcyclohexyl)morpholine is a morpholine derivative characterized by a methyl-substituted cyclohexyl group attached to the morpholine ring at the 3-position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate physicochemical properties. The 4-methylcyclohexyl moiety introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h9-12H,2-8H2,1H3 |
InChI Key |
DWLCICKCSXCOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methylcyclohexyl)morpholine typically involves the reaction of 4-methylcyclohexylamine with diethylene glycol. The process includes the following steps:
Coupling Reaction: 4-methylcyclohexylamine is reacted with diethylene glycol in the presence of a catalyst such as sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Purification: The final product is purified using techniques like distillation or recrystallization to obtain pure this compound.
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Methylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium catalyst.
Electrophiles: Halogens, alkyl halides.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
3-(4-Methylcyclohexyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
*Estimated based on molecular formula (C₁₁H₂₁NO).
Key Observations :
- Steric Effects: Bulky substituents (e.g., phenoxyphenyl in anti-trypanosomal morpholine derivatives ) reduce metabolic degradation but may hinder target binding if poorly optimized.
- Spectroscopic Profiles : Cyclohexyl protons in 1H-NMR typically resonate at δ 1.24–1.55 ppm , consistent across analogs, aiding structural confirmation.
Functional Comparisons
Key Observations :
- Anti-Parasitic Activity: Morpholine derivatives with pyrazol-phenoxyphenyl motifs exhibit superior anti-trypanosomal activity compared to isoxazole or aminophenyl analogs . The phenoxy group is critical, as its removal reduces efficacy by ninefold.
- Psychoactive Properties: 3-MeO-PCMo’s 3-methoxyphenyl group likely contributes to its psychoactivity through serotonergic receptor interactions, distinguishing it from non-aromatic analogs .
- Therapeutic vs. Toxic Profiles: Nitrosourea derivatives like MeCCNU demonstrate that the 4-methylcyclohexyl group can be integrated into alkylating agents, but their therapeutic window is narrower than non-alkylating morpholines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
